GSK3987 is a dual agonist of liver X receptor α (LXRα) and LXRβ.1 It recruits steroid receptor coactivator 1 (SRC-1) to LXRα and LXRβ in a ligand-sensing assay (LiSA; EC50s = 50 and 40 nM, respectively). GSK3987 is 50-fold selective for LXRα and LXRβ over a panel of nuclear receptors and GSK3β (IC50 = >5,000 nM) but does induce ABCA1 expression in a reporter assay using THP-1 cells (EC50 = 80 nM). It inhibits LPS-induced IL-6 secretion in THP-1 macrophages. GSK3987 increases the expression of the sterol regulatory element binding protein 1c (SREBP-1c) and induces triglyceride accumulation in HepG2 cells in a concentration-dependent manner. Potent and specific liver X receptor (LXR) dual agonist of LXRalpha and LXRbeta GSK3987 is a potent and specific liver X receptor (LXR) dual agonist of LXRalpha and LXRbeta.
Compound Description: This compound is a maleimide derivative investigated for its cytotoxic effects on various tumor cell lines. Research has shown that it exhibits potent antiproliferative effects and potential anticancer activity, particularly against human cervix carcinoma cells. [] It is suggested to act as a tyrosine protein kinase inhibitor and has demonstrated DNA-intercalating capabilities. [] Additionally, MI-1 has been studied in rat models for its anti-inflammatory properties in colon cancer and ulcerative colitis, showing promising results in reducing inflammation and oxidative stress. [, , , , , , ]
Compound Description: This pyrrole derivative has shown antitumor and anti-inflammatory activities in rat models of colon cancer. [] Studies suggest that D1 might partially protect the liver and colon mucosa from the toxic effects of chemical carcinogens. []
Compound Description: This compound represents a cyclic dipeptide synthesized via a versatile stepwise construction of the piperazine-2,5-dione ring. [] The structure of (IIId) has been confirmed through crystallography, revealing a boat conformation for the piperazine-2,5-dione ring and a quasi-axial position for the 3-phenyl ring. []
Compound Description: This 1,4-benzodiazepine-2,5-dione derivative was synthesized and evaluated for its endothelin receptor antagonism. [] The compound exhibited promising inhibitory activity against endothelin-1-induced intracellular calcium ion concentration changes, with an IC50 value in the low nanomolar range. []
Compound Description: This compound represents a pigment molecule with a pyrrolo[3,4-c]pyrrole chromophore system. [] Its crystal structure has been determined, revealing a non-planar conformation influenced by the large 3,5-di-tert-butyl-benzyl substituents on the nitrogen atoms. []
Compound Description: Similar to the previous compound, this molecule also represents a pigment containing the pyrrolo[3,4-c]pyrrole chromophore. [] Its crystal structure analysis reveals a non-planar conformation, influenced by the large 3,5-dimethylbenzyl substituents on the nitrogen atoms. []
Compound Description: This compound is a diazabicyclic compound, featuring a piperidine ring in a chair conformation and a diketopiperazine ring in a boat conformation. [] The benzyl group in this structure is axially positioned and folded over the diketopiperazine ring. []
Compound Description: This compound is described as an “unnatural” metabolite produced from the transformation of a gliotoxin precursor analogue by the fungus Gliocladium deliquescens. [] Its formation suggests a biosynthetic pathway capable of introducing sulfur atoms into the piperazine-2,5-dione ring system. []
Compound Description: This compound, isolated from the fungus Alternaria atrans MP-7, displayed antifungal activity. []
Atransfusarin (1)
Compound Description: A new fusaric acid derivative with antifungal activity, Atransfusarin was isolated from the endophytic fungus Alternaria atrans MP-7. []
Source and Classification
GSK3987 is derived from a series of synthetic compounds aimed at modulating the activity of liver X receptors. It is categorized as an antagonist of these receptors, which are nuclear hormone receptors that regulate the expression of genes involved in lipid homeostasis and inflammation. The compound's structure consists of a substituted 3-(phenylamino)-1H-pyrazole framework, contributing to its biological activity.
Synthesis Analysis
The synthesis of GSK3987 involves several key steps using standard organic chemistry techniques. The compound can be synthesized through the following general method:
Starting Materials: The synthesis begins with commercially available starting materials, including phenylamine derivatives.
Reagents: Common reagents include coupling agents and solvents that facilitate the formation of the pyrazole ring.
Reaction Conditions: The reactions typically occur under controlled temperature and pressure conditions to optimize yield and purity. For instance, reactions may be conducted at elevated temperatures to promote cyclization and formation of the desired pyrazole structure.
Purification: After synthesis, GSK3987 is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of unreacted materials and by-products.
The detailed synthesis parameters, including reaction times and specific temperatures, can vary based on the laboratory protocols employed.
Molecular Structure Analysis
GSK3987 features a complex molecular structure characterized by its unique pyrazole moiety. Key aspects include:
Molecular Formula: C15H14N4O
Molecular Weight: 270.30 g/mol
Structural Features: The compound contains a phenyl ring attached to a pyrazole core, which is essential for its interaction with liver X receptors.
3D Conformation: Molecular modeling studies indicate that GSK3987 adopts a conformation favorable for binding to the ligand-binding domain of liver X receptors, facilitating its antagonistic action.
Chemical Reactions Analysis
GSK3987 participates in several chemical reactions primarily related to its binding interactions with liver X receptors. Notable reactions include:
Binding Affinity: GSK3987 exhibits a binding affinity of approximately -7.4 kcal/mol towards liver X receptor alpha, indicating a significant interaction strength.
Ligand-Receptor Interactions: The compound engages in hydrogen bonding and hydrophobic interactions with specific amino acids within the receptor's binding pocket, such as SER366 and VAL386.
Metabolic Stability: Studies on metabolic degradation pathways suggest that GSK3987 is relatively stable under physiological conditions, although it may undergo phase I metabolism involving cytochrome P450 enzymes.
Mechanism of Action
The mechanism of action for GSK3987 involves:
Antagonism of Liver X Receptors: By binding to the ligand-binding domain of liver X receptors, GSK3987 inhibits their transcriptional activity. This action disrupts the receptor's ability to regulate target genes involved in lipid metabolism and inflammatory responses.
Recruitment of Co-repressors: Unlike agonists that recruit co-activators, GSK3987 promotes the recruitment of co-repressors, leading to decreased expression of genes such as ABCA1 and SREBP1C.
Impact on Cellular Processes: The antagonistic effect on liver X receptors can influence various cellular processes, including cell proliferation and differentiation in cancer cells.
Physical and Chemical Properties Analysis
GSK3987 exhibits several notable physical and chemical properties:
Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
Stability: It demonstrates stability under acidic and neutral pH conditions but may degrade under highly alkaline environments.
Melting Point: The melting point ranges around 150-155 °C, indicative of its solid-state characteristics.
These properties are critical for formulating GSK3987 into therapeutic agents or experimental compounds.
Applications
GSK3987 has potential applications across various scientific domains:
Cancer Research: As an antagonist of liver X receptors, GSK3987 is being investigated for its role in inhibiting tumor growth and metastasis in various cancer models, particularly lung cancer.
Metabolic Disorders: Its ability to modulate lipid metabolism positions GSK3987 as a candidate for treating metabolic syndromes associated with dyslipidemia.
Inflammatory Diseases: The compound's effects on inflammatory pathways suggest potential therapeutic use in diseases characterized by chronic inflammation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gsk256066 has been used in trials studying the treatment and diagnostic of SAR, Asthma, Mild Asthma, Allergic Rhinitis, and Seasonal Allergic Rhinitis, among others.
GSK 256073 is a high affinity agonist of the G-protein coupled receptor (GPCR)-associated protein for the treatment of dyslipidaemia and type 2 diabetes mellitus.
GSK256471 is a potent and selective NK(3) antagonist. GSK256471 demonstrated high affinity for recombinant human (pK(i) value 8.9) and native guinea pig (pK(i) value 8.4) tachykinin NK(3) receptors. In vitro functional evaluations revealed GSK256471 diminished the neurokinin B-induced E(max) response, indicative of non-surmountable antagonist pharmacology (pA(2)=9.2). GSK256471 may be promising drug candidate in the treatment of schizophrenia.
Endothelial lipase, a member of the triglyceride lipase gene family expressed in endothelial cells, prefers phospholipid-enriched high-density lipoprotein (HDL) over triglyceride as substrate. GSK264220A is a potent inhibitor of endothelial lipase (IC50 = 16 nM). Levels of HDL cholesterol are inversely correlated with endothelial lipase protein activity. Therefore, inhibition of endothelial lipase by compounds like GSK264220A may be expected to increase HDL levels and potentially decrease the risk of cardiovascular disease. GSK-264220A is an endothelial lipase and lipoprotein lipase inhibitor (IC50 values are 0.13 and 0.10 μM respectively).